molecular formula C9H9BrO4 B184605 Methyl 5-bromo-2-hydroxy-4-methoxybenzoate CAS No. 39503-52-1

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Cat. No. B184605
CAS RN: 39503-52-1
M. Wt: 261.07 g/mol
InChI Key: WLCVGKZBHDBQJN-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-hydroxy-4-methoxybenzoate” is a chemical compound with the linear formula C9H9BrO4 . It has a molecular weight of 261.07 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-2-hydroxy-4-methoxybenzoate” is 1S/C9H9BrO4/c1-13-8-4-7 (11)5 (3-6 (8)10)9 (12)14-2/h3-4,11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-hydroxy-4-methoxybenzoate” is a solid at room temperature . It should be stored in a dry environment . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is utilized in various synthetic processes. For example, it is synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification. This process results in a high purity product, demonstrating its importance in precise chemical synthesis (Chen Bing-he, 2008).

2. Derivatives and Biological Activity

  • Research on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds related to methyl 5-bromo-2-hydroxy-4-methoxybenzoate. These derivatives were found inactive against human cancer cell lines and microorganisms, indicating their limited biological activity in these contexts (Jielu Zhao et al., 2004).

3. Photodynamic Therapy Applications

  • A zinc phthalocyanine derivative related to methyl 5-bromo-2-hydroxy-4-methoxybenzoate was synthesized and characterized for photodynamic therapy applications. It showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020).

4. Pharmaceutical Intermediates

  • Methyl 5-bromo-2-hydroxy-4-methoxybenzoate serves as a key intermediate in the synthesis of pharmaceutical compounds. For example, it is used in synthesizing amisulpride intermediates, highlighting its role in the development of psychiatric medications (Wang Yu, 2008).

5. Antioxidant Properties

  • Studies on marine red algae revealed bromophenol derivatives with structures similar to methyl 5-bromo-2-hydroxy-4-methoxybenzoate possessing potent antioxidant activities. These compounds could have potential applications in food and pharmaceutical industries as natural antioxidants (Ke-kai Li et al., 2011).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

Future Directions

While specific future directions for “Methyl 5-bromo-2-hydroxy-4-methoxybenzoate” are not available in the search results, related compounds have been used in the synthesis of bioactive natural products . This suggests potential applications in the development of new pharmaceuticals or other biologically active compounds.

properties

IUPAC Name

methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCVGKZBHDBQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359987
Record name methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

CAS RN

39503-52-1
Record name Benzoic acid, 5-bromo-2-hydroxy-4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39503-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 5-BROMO-2-HYDROXY-4-METHOXYBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 9.0 g (56.5 mmol) of bromine in 5 ml of CH2Cl2 is added dropwise to a 0° C. solution of 10.0 g (54.9 mmol) of methyl 4-methoxysalicylate in 90 ml of CH2Cl2. The reaction is stirred at 0° C. to 25° C. over five hours and then concentrated in vacuo to give 13.9 g of methyl 5-bromo-4-methoxysalicylate as a white solid: mp 141°-143° C.) (lit mp 143°-144° C.), Cresp, T. M.; Sargent, M. V.; Elix, J. A.; Murphy, D. P. H., J. Chem. Soc., Perkin Trans., 1, 1973, 340). The material is sufficiently pure to be used in the subsequent reaction.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-hydroxy-4-methoxybenzoic acid (2.00 g) in methanol (10.0 mL) was added 0.6M (diazomethyl)trimethylsilane/hexane solution (14.8 mL) under ice-cooling, and the mixture was stirred for 3 hr. To the reaction mixture was added acetic acid (0.12 mL), and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.08 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
(diazomethyl)trimethylsilane hexane
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GP Rice - Journal of the American Chemical Society, 1926 - ACS Publications
A series of unsaturated ketonic esters has beenmade in this Laboratory by bromination of· saturated esters and subsequent elimination of hydrogen bromide from the bromo esters. 1 …
Number of citations: 11 pubs.acs.org
J Yi, G Du, Y Zhao, L Zhang, B Li, W Zhu… - Medicinal Chemistry …, 2018 - Springer
Peroxisome proliferator-activated receptors (PPARs) agonists contribute to the regulation of glucose, lipid, and cholesterol metabolism and have emerged as key targets to treat …
Number of citations: 4 link.springer.com

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